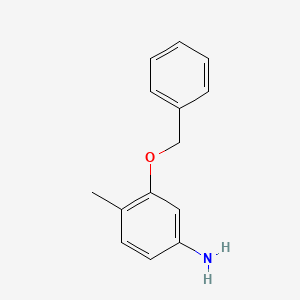

3-(Benzyloxy)-4-methylaniline

CAS No.: 219492-12-3

Cat. No.: VC2002855

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219492-12-3 |

|---|---|

| Molecular Formula | C14H15NO |

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | 4-methyl-3-phenylmethoxyaniline |

| Standard InChI | InChI=1S/C14H15NO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 |

| Standard InChI Key | TZWRMTAIHRIAFC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N)OCC2=CC=CC=C2 |

| Canonical SMILES | CC1=C(C=C(C=C1)N)OCC2=CC=CC=C2 |

Introduction

3-(Benzyloxy)-4-methylaniline is an aromatic amine compound that features a benzyloxy group and a methyl group attached to the aniline structure. It is of significant interest in organic chemistry and pharmaceuticals due to its potential applications in various synthetic pathways and as a precursor for more complex molecules. This compound belongs to the class of substituted anilines, which are typically classified based on their functional groups, influencing their reactivity and applications in chemical synthesis.

Synthesis Methods

The synthesis of 3-(Benzyloxy)-4-methylaniline can be achieved through several methods, with one notable approach being the nucleophilic substitution reaction involving an appropriate benzyloxy precursor. The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields and minimize side reactions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are often employed to monitor the progress of the reactions.

Applications and Research Findings

3-(Benzyloxy)-4-methylaniline serves several important roles in scientific research and industry. It is used as a precursor in the synthesis of pharmaceutical intermediates and other organic compounds. The compound's reactivity, due to its amino group, allows it to participate in various chemical transformations, making it a versatile building block in organic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume